

Application Notes: Cellular Uptake Assays for the SGLT2 Inhibitor HSK0935

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HSK0935	
Cat. No.:	B607982	Get Quote

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), with an IC50 of 1.3 nM.[1][2] SGLT2 is primarily expressed in the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, **HSK0935** blocks this reabsorption, leading to the excretion of glucose in the urine, which can help to lower blood glucose levels in patients with type 2 diabetes.[3]

Understanding the cellular uptake and activity of **HSK0935** is crucial for its development as a therapeutic agent. Cellular uptake assays are essential in vitro tools to determine the potency and mechanism of action of transporter inhibitors like **HSK0935**. These assays typically measure the ability of the compound to inhibit the transport of a labeled substrate into cells that express the target transporter. This application note provides detailed protocols for two common types of cellular uptake assays to characterize the inhibitory activity of **HSK0935** on SGLT2: a radiolabeled substrate uptake assay and a fluorescent substrate uptake assay.

Principle of the Assay

The cellular uptake assays for **HSK0935** are competition assays. They rely on measuring the uptake of a labeled glucose analog (a substrate of SGLT2) into cells that express SGLT2. The inhibitory effect of **HSK0935** is determined by its ability to reduce the accumulation of the labeled substrate inside the cells. The potency of **HSK0935** is typically expressed as the half-



maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the substrate uptake by 50%.

Quantitative Data Summary

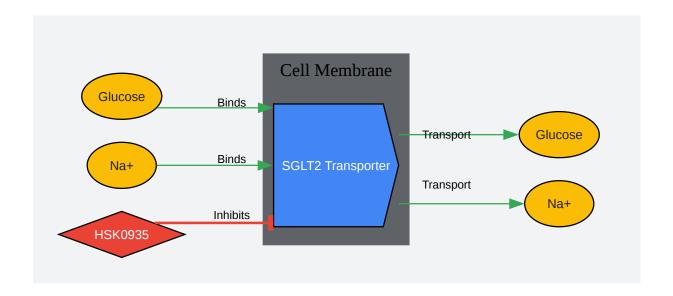
The following table presents example data from a cellular uptake assay performed with **HSK0935** in HEK293 cells stably expressing human SGLT2. The assay measured the uptake of a labeled substrate in the presence of varying concentrations of **HSK0935**.

HSK0935 Concentration (nM)	Mean Substrate Uptake (counts per minute)	Standard Deviation	% Inhibition
0 (Control)	15,000	850	0
0.1	13,500	780	10
0.5	9,750	620	35
1.3 (IC50)	7,500	510	50
5	3,000	250	80
10	1,500	150	90
100	750	80	95

Signaling Pathway Diagram

The following diagram illustrates the mechanism of SGLT2-mediated glucose transport and its inhibition by **HSK0935**.





Click to download full resolution via product page

Caption: SGLT2-mediated glucose transport and its inhibition by HSK0935.

Experimental Protocols Protocol 1: Radiolabeled Substrate Uptake Assay

This protocol describes the use of a radiolabeled, non-metabolizable glucose analog, α -methyl-D-[14C]glucopyranoside ([14C]AMG), to determine the inhibitory activity of **HSK0935** on SGLT2.

Materials and Reagents:

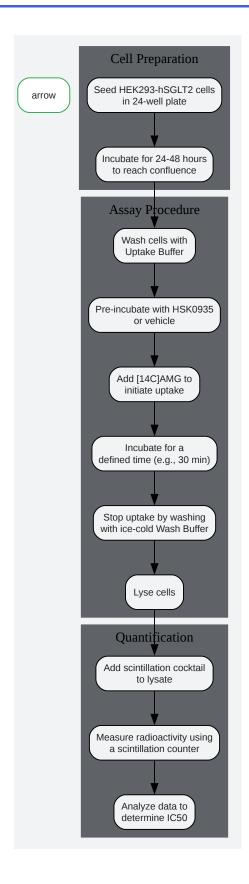
- HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Geneticin (G418)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA



- Poly-D-lysine coated 24-well plates
- HSK0935
- α -methyl-D-[14 C]glucopyranoside ([14 C]AMG)
- Uptake Buffer (140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)
- Wash Buffer (ice-cold PBS)
- Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
- Scintillation cocktail
- · Scintillation counter

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the radiolabeled SGLT2 cellular uptake assay.



Procedure:

Cell Culture:

- Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection.
- Seed the cells into poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

Assay:

- On the day of the assay, aspirate the culture medium from the wells.
- Wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) Uptake Buffer.
- Prepare serial dilutions of HSK0935 in Uptake Buffer.
- Add 0.25 mL of the HSK0935 dilutions or vehicle (for control wells) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
- Prepare the uptake solution by adding [14C]AMG to the Uptake Buffer to a final desired concentration.
- To initiate the uptake, add 0.25 mL of the [14C]AMG uptake solution to each well.
- Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
- To terminate the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.
- Lyse the cells by adding 0.5 mL of Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

Quantification:



- Transfer the cell lysate from each well to a scintillation vial.
- Add an appropriate volume of scintillation cocktail to each vial.
- Measure the radioactivity in each sample using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of HSK0935 compared to the vehicle-treated control.
 - Plot the percent inhibition against the logarithm of the HSK0935 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescent Substrate Uptake Assay

This protocol uses a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure the inhibitory activity of **HSK0935** on SGLT2.

Materials and Reagents:

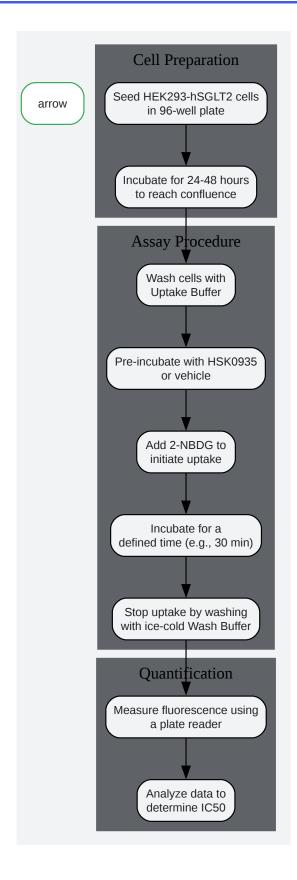
- HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)
- DMEM
- FBS
- Penicillin-Streptomycin
- Geneticin (G418)
- PBS
- Trypsin-EDTA
- · Black, clear-bottom 96-well plates
- HSK0935



- 2-NBDG
- Uptake Buffer (as in Protocol 1)
- Wash Buffer (ice-cold PBS)
- Lysis Buffer (optional, for endpoint assays)
- Fluorescence microplate reader

Experimental Workflow Diagram:





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. HSK0935 (Synonyms: HSK-0935; HSK 0935) [dcchemicals.com]
- 3. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Cellular Uptake Assays for the SGLT2 Inhibitor HSK0935]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607982#cellular-uptake-assays-for-hsk0935]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com